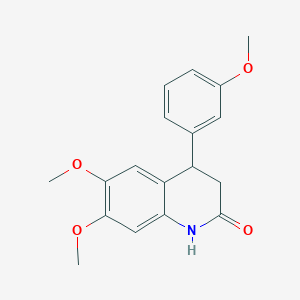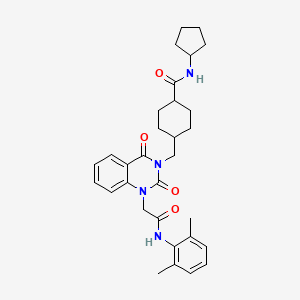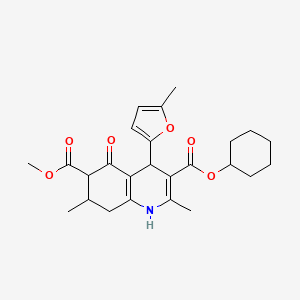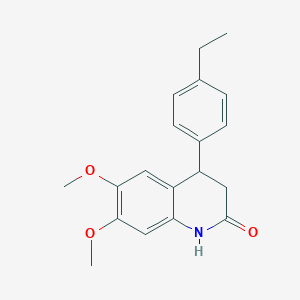![molecular formula C26H24N4O4S B11443512 Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11443512.png)
Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, an imidazolidinone ring, and various functional groups such as phenylcarbamoyl and pyridinylmethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the phenylcarbamoyl and pyridinylmethyl groups. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.
Medicine: Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s structure allows for the design of molecules with high specificity and potency.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and physiological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and benzoate esters with different substituents. Examples include:
- ETHYL 4-{5-OXO-4-[(METHYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE
- ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE
Uniqueness
The uniqueness of ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE lies in its specific combination of functional groups and structural features This allows for unique interactions with molecular targets and distinct chemical reactivity compared to similar compounds
Properties
Molecular Formula |
C26H24N4O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 4-[4-(2-anilino-2-oxoethyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H24N4O4S/c1-2-34-25(33)18-11-13-21(14-12-18)30-24(32)22(16-23(31)28-19-8-4-3-5-9-19)29(26(30)35)17-20-10-6-7-15-27-20/h3-15,22H,2,16-17H2,1H3,(H,28,31) |
InChI Key |
RLWHBBVHLFWJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443436.png)


![4-methyl-3-nitro-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide](/img/structure/B11443454.png)
![diethyl 1-{2-[benzyl(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11443458.png)

![N-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide](/img/structure/B11443475.png)

![2-(3-bromophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443492.png)

![2-(ethylsulfanyl)-8,8-dimethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11443507.png)

![N-(4-Ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11443518.png)
![7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11443526.png)
